1-(4-乙基苄基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

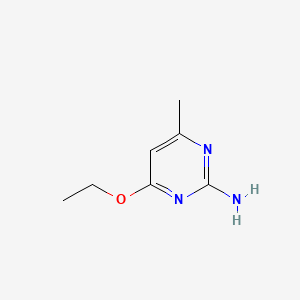

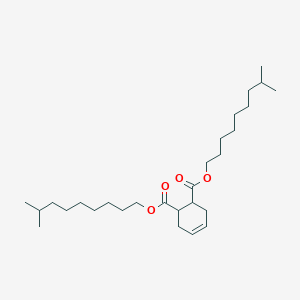

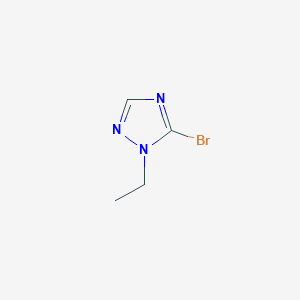

1-(4-Ethylbenzyl)piperazine is a chemical compound with the linear formula C13H20N2 . It has a molecular weight of 204.32 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Piperazine derivatives have been studied extensively in the field of medicinal chemistry due to their excellent pharmacological properties . The synthetic methodologies used to prepare piperazine-containing drugs have been revised, and it’s found that owing to the popularity of this moiety, many useful synthons are commercially available .

Molecular Structure Analysis

The molecular structure of 1-(4-Ethylbenzyl)piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .

Chemical Reactions Analysis

Piperazine is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Physical And Chemical Properties Analysis

1-(4-Ethylbenzyl)piperazine has a molecular weight of 204.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .

科学研究应用

药物化学

哌嗪是药物发现中第三常见的氮杂环化合物 . 它是许多重磅药物的关键成分,例如伊马替尼(也称为格列卫)或西地那非,以万艾可销售 . 额外氮的存在允许在六元环远端位置调整 3D 几何形状,这在吗啉或哌啶(哌嗪最接近的六元环杂环类似物)中不容易获得 .

药物发现

哌嗪在具有抗焦虑、抗病毒、心脏保护、抗癌和抗抑郁特性的各种药物中很常见 . 氮原子位点作为氢键供体/受体,因此可以调节与受体的相互作用,并增加水溶性和生物利用度 .

C–H官能化

在哌嗪环碳原子的 C–H 官能化方面取得了重大进展 . 这个过程允许创建具有潜在有用特性的新化合物。

光氧化还原化学

哌嗪经常用于光氧化还原化学,它是化学的一个分支,处理由光诱导的化学反应 .

杂环化学

哌嗪是杂环化学中的一个关键组成部分,杂环化学涉及杂环化合物的合成和性质 .

其他化学化合物的合成

作用机制

Target of Action

The primary target of 1-(4-Ethylbenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(4-Ethylbenzyl)piperazine acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 1-(4-Ethylbenzyl)piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by 1-(4-Ethylbenzyl)piperazine are those involving GABA. By acting as an agonist at the GABA receptor, 1-(4-Ethylbenzyl)piperazine enhances the effect of GABA. This can lead to an increase in the influx of chloride ions into the neuron, making it more resistant to excitation .

Pharmacokinetics

It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(4-Ethylbenzyl)piperazine’s action primarily involve the modulation of GABA receptor activity. By enhancing the inhibitory effects of GABA, 1-(4-Ethylbenzyl)piperazine can alter neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .

Action Environment

The action, efficacy, and stability of 1-(4-Ethylbenzyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 1-(4-Ethylbenzyl)piperazine, potentially influencing its ability to cross cell membranes and interact with its target receptors . Additionally, factors such as temperature and the presence of other substances can also affect the stability and activity of 1-(4-Ethylbenzyl)piperazine .

安全和危害

属性

IUPAC Name |

1-[(4-ethylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHWWXRPMBXPNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354341 |

Source

|

| Record name | 1-(4-ethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-97-2 |

Source

|

| Record name | 1-(4-ethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ETHYLBENZYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。